4-(Propan-2-yl)cycloheptan-1-amine
Description
4-(Propan-2-yl)cycloheptan-1-amine is a cycloheptane-derived amine featuring an isopropyl substituent at the 4-position. This compound belongs to a broader class of alicyclic amines, which are structurally characterized by their non-aromatic cyclic frameworks and nitrogen-containing functional groups. Such amines are pivotal in medicinal chemistry due to their conformational flexibility and ability to modulate physicochemical properties like solubility, lipophilicity, and hydrogen-bonding capacity .
Properties
IUPAC Name |
4-propan-2-ylcycloheptan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8(2)9-4-3-5-10(11)7-6-9/h8-10H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEVPIVWDPNFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propan-2-yl)cycloheptan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with isopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-(Propan-2-yl)cycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
4-(Propan-2-yl)cycloheptan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)cycloheptan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cycloheptane vs. Cyclohexane Derivatives
The cycloheptane ring in 4-(propan-2-yl)cycloheptan-1-amine introduces distinct steric and electronic effects compared to smaller cyclohexane analogs. For example:
- 2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine (): Structure: Cyclohexane backbone with a 4-chlorophenylmethyl substituent and isopropyl group. Applications: Similar compounds are intermediates in drug discovery, particularly for central nervous system (CNS) targets.
- 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride (): Structure: Cycloheptane with trifluoromethyl and isopropyl groups. Properties: The electron-withdrawing CF3 group increases polarity and metabolic stability compared to non-fluorinated analogs .
Substituent Effects
The isopropyl group in this compound contributes to steric bulk and lipophilicity. Comparisons with other substituents:
Key Insight : The absence of polar substituents (e.g., piperazine, chlorine) in this compound may limit its solubility but increase blood-brain barrier penetration.
Data Table: Comparative Analysis of Structural Analogs
Biological Activity
4-(Propan-2-yl)cycloheptan-1-amine, a compound with a cycloheptane structure substituted with an isopropyl group and an amine functional group, has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including antioxidant, anticancer, and other pharmacological effects.
The basic structure of this compound can be described as follows:
- Molecular Formula : C_{10}H_{17}N
- Molecular Weight : 155.25 g/mol
- Structure :
- Cycloheptane ring with an isopropyl group at position 4.
- Amine group at position 1.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate such activity. In studies, various derivatives of cycloalkyl amines have shown varying degrees of DPPH radical scavenging ability, suggesting that structural modifications can enhance antioxidant capacity .
Table 1: Antioxidant Activity of Cycloalkyl Amines
| Compound Name | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| This compound | TBD (To Be Determined) | |
| N-(1,3-dioxoisoindolin-2-yl)-3-amino | 137% of ascorbic acid | |
| Hydrazone with thiophene moiety | 126% of ascorbic acid |
Anticancer Activity
The anticancer potential of this compound and its derivatives has been explored through various in vitro assays against different cancer cell lines. For instance, studies have shown that certain cycloalkyl amines exhibit cytotoxic effects against human glioblastoma and breast cancer cell lines, indicating their potential as therapeutic agents .
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxicity of several cycloalkyl amines against U87 glioblastoma and MDA-MB-231 triple-negative breast cancer cell lines. The results indicated that certain derivatives were significantly more effective against U87 cells compared to MDA-MB-231 cells, highlighting the importance of structural variations in enhancing anticancer activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
